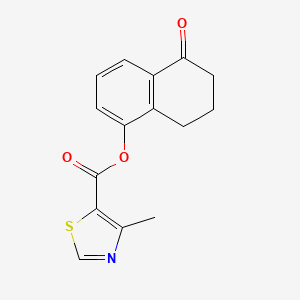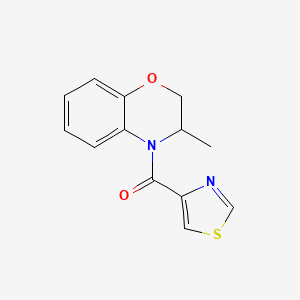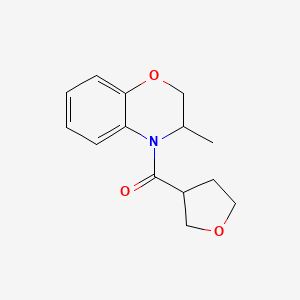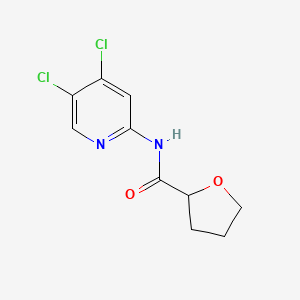
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate, also known as DMNT, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNT is a member of the thiazole family of compounds and has been found to have a wide range of biological activities.
作用机制
The mechanism of action of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One major advantage of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is its selectivity for ROS, making it a useful tool for studying oxidative stress in cells. In addition, (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have low toxicity and good stability, making it a safe and reliable compound for use in lab experiments.
However, one limitation of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the mechanism of action of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate and its potential side effects.
未来方向
There are many potential future directions for research on (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate. One area of interest is its potential use as a therapeutic agent for Alzheimer's and Parkinson's diseases. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have neuroprotective properties and may be able to slow or prevent the progression of these diseases.
Another area of interest is the development of new fluorescent probes based on the structure of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate. These probes could be used to study a variety of biological processes, including oxidative stress, protein-protein interactions, and enzyme activity.
Overall, (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is a promising compound for scientific research with a wide range of potential applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成方法
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with 2-bromo-1-naphthaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate.
科学研究应用
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use in a variety of scientific research applications. One major area of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been shown to selectively react with ROS and emit a fluorescent signal, making it a useful tool for studying oxidative stress in cells.
In addition, (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for further research.
属性
IUPAC Name |
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-9-14(20-8-16-9)15(18)19-13-7-3-4-10-11(13)5-2-6-12(10)17/h3-4,7-8H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCADLCVVPNUFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)OC2=CC=CC3=C2CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)


![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)

